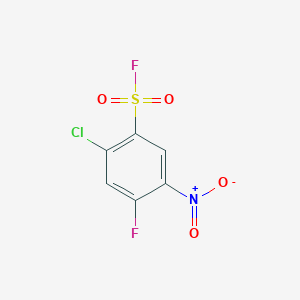

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

Description

Properties

Molecular Formula |

C6H2ClF2NO4S |

|---|---|

Molecular Weight |

257.60 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzenesulfonyl fluoride |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H |

InChI Key |

YLXOKRJZHGRMJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)Cl)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Aromatic Core

1.2.1 Fluorination of Dichloronitrobenzene

A key intermediate, 2-chloro-4-fluoronitrobenzene, is prepared by selective fluorination of 2,4-dichloronitrobenzene. The fluorination is typically performed using alkali metal fluoride salts (e.g., potassium fluoride) in the presence of a polar aprotic solvent and a phase transfer catalyst or reaction enhancer such as sulpholane (tetrahydrothiophen-1,1-dioxide). The sulpholane acts to increase the rate and conversion of the fluorination reaction.

Table 1: Effect of Sulpholane on Fluorination of 2,4-Dichloronitrobenzene

| Run | Sulpholane : 2,4-Dichloronitrobenzene (mole ratio) | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| I | 0.83:1 | 200 | 6 | 94 |

| II | 0 (no sulpholane) | 200 | 30 | 20 |

| III | 0.3:1 | 200 | 24 | 63 |

| IV | 0.1:1 | 200 | 24 | 38.4 |

Data adapted from fluorination studies showing sulpholane significantly enhances fluorination efficiency.

The reaction proceeds via nucleophilic aromatic substitution where fluoride ion replaces a chlorine atom para to the nitro group, yielding the desired fluoronitrobenzene isomer mixture.

Introduction of the Sulfonyl Fluoride Group

1.3.1 Conversion of Sulfonic Acid or Sulfonate to Sulfonyl Fluoride

The sulfonyl fluoride moiety is introduced by transforming the corresponding sulfonic acid or sulfonate derivative of the aromatic compound. Recent advances have demonstrated a one-pot, transition-metal-free synthesis using reagents such as potassium bifluoride (KHF2) and cyanuric chloride, often with phase transfer catalysts like tetramethylammonium chloride (TMAC) or tetrabutylammonium bromide (TBAB).

Table 2: Representative Conditions for Sulfonyl Fluoride Formation

| Substrate Type | Catalyst | Fluoride Source | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aryl Sulfonate | TBAB | KHF2 | Mild | Moderate | Effective for sulfonates |

| Aryl Sulfonic Acid | TMAC (5 mol%) | KHF2 | Mild | Good | Required for sulfonic acids |

This method allows direct fluorination of sulfonates or sulfonic acids to sulfonyl fluorides under mild conditions, avoiding harsh reagents like DAST (diethylaminosulfur trifluoride) and improving scalability and safety.

Alternative Routes and Considerations

Nitration and Halogenation Sequence: Nitration of fluorobenzene followed by chlorination can produce chlorofluoronitrobenzene intermediates. Controlled nitration conditions (temperature 50–70 °C, specific acid mixtures) yield high purity nitrofluorobenzene derivatives, which can be further chlorinated and converted to sulfonyl fluorides.

Reduction and Functional Group Interconversion: The nitro group can be selectively reduced to an amine, or the sulfonyl fluoride group can undergo nucleophilic substitution, enabling further derivatization or intermediate formation.

Analysis of Preparation Methods

Efficiency and Yield

- The fluorination step benefits significantly from the use of sulpholane as a solvent and reaction enhancer, achieving conversions up to 94% within 6 hours at 200 °C.

- Sulfonyl fluoride formation from sulfonic acids or sulfonates using KHF2 and phase transfer catalysts yields moderate to good efficiencies, with yields reported up to 86% in optimized conditions.

Scalability and Industrial Application

- The described methods, especially the one-pot sulfonyl fluoride synthesis, are amenable to scale-up due to the use of inexpensive reagents and avoidance of transition metals.

- The multi-step synthesis involving nitration, halogenation, and sulfonyl fluoride introduction is consistent with industrial aromatic substitution chemistry.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Conversion |

|---|---|---|---|

| Fluorination of 2,4-dichloronitrobenzene | KF, sulpholane, 200 °C, 6 h | 2-chloro-4-fluoronitrobenzene | Up to 94% conversion |

| Nitration of fluorobenzene | H2SO4/HNO3 mix, 50–70 °C | Nitrofluorobenzene | High purity, >95% yield |

| Sulfonyl fluoride formation | KHF2, cyanuric chloride, TMAC/TBAB catalyst | Conversion of sulfonic acid/sulfonate to sulfonyl fluoride | Moderate to good (up to 86%) |

Chemical Reactions Analysis

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, such as using hydrogen gas and a metal catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl fluoride derivatives depend on substituent positions and functional group identity. Key analogs include:

Table 1: Structural and Functional Group Comparison

Key Observations:

Functional Group Reactivity :

- Sulfonyl fluorides (-SO₂F) are less reactive than sulfonyl chlorides (-SO₂Cl) in nucleophilic substitutions but offer superior hydrolytic stability, making them preferred in click chemistry or bioconjugation .

- Benzoyl chlorides (-COCl, e.g., 2-Chloro-4-fluoro-5-nitrobenzoyl chloride) exhibit distinct reactivity, favoring acylation reactions rather than sulfonylation .

Substituent Position Effects: The nitro group’s position (e.g., 5-NO₂ in the target compound vs. 4-NO₂ in 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride) alters electron density on the aromatic ring, influencing reactivity and stability.

Molecular Weight and Applications :

- Sulfonyl chlorides generally have higher molecular weights than sulfonyl fluorides due to chlorine’s atomic mass. This impacts solubility and pharmacokinetics in drug design .

- Sulfonamides (e.g., 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide) are less reactive but may serve as protease inhibitors or antimicrobial agents due to their hydrogen-bonding capabilities .

Biological Activity

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride (CNSF) is an organic compound notable for its unique reactivity profile, primarily due to the presence of a sulfonyl fluoride group. This compound has garnered attention in the field of chemical biology for its potential applications in enzyme inhibition and protein modification. This article explores the biological activity of CNSF, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

CNSF has the molecular formula C_6H_4ClF N O_4S and a molecular weight of 257.60 g/mol. The compound features a nitro group and halogen substituents that contribute to its reactivity. The sulfonyl fluoride functional group is particularly reactive, allowing CNSF to form covalent bonds with nucleophiles, including amino acid residues in proteins.

The biological activity of CNSF is largely attributed to its ability to interact with various biological molecules through covalent bonding. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to significant biological effects such as:

- Enzyme Inhibition : CNSF has been shown to inhibit specific enzymes by modifying reactive serines and other nucleophilic residues, which can alter enzyme function and activity.

- Protein Modification : The compound can covalently modify proteins, potentially leading to changes in their structure and function.

Enzyme Inhibition Studies

Research has demonstrated that CNSF acts as a potent inhibitor of certain enzymes involved in critical biological pathways. For instance, studies indicate that CNSF effectively inhibits protease activity by targeting serine residues within the active site of the enzyme. This inhibition can disrupt normal cellular processes and has implications for therapeutic applications in diseases where protease activity is dysregulated.

Protein Interaction Studies

In a study focused on transthyretin (TTR), CNSF derivatives were synthesized and evaluated for their ability to stabilize TTR against amyloid fibril formation. The sulfonyl fluoride moiety facilitated rapid covalent bonding with TTR, enhancing its stability and preventing pathological aggregation associated with polyneuropathy. The conjugation kinetics were significantly faster than hydrolysis reactions outside the binding site, highlighting the utility of CNSF in developing therapeutic agents targeting amyloid diseases .

Comparative Analysis

To better understand the uniqueness of CNSF, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl fluoride | C_6H_6ClN O_4S | Contains a methyl group instead of fluorine |

| 4-Chloro-2-methyl-5-nitrobenzene-1-sulfonyl fluoride | C_7H_7ClN O_4S | Different substitution pattern on the benzene ring |

| 3-Fluoro-4-chloro-5-nitrobenzenesulfonyl fluoride | C_6H_3ClF N O_4S | Fluorine at a different position |

The distinct combination of halogen substitutions and functional groups in CNSF contributes to its unique reactivity profile and potential applications in both chemical synthesis and biological research .

Applications in Chemical Biology

CNSF has found diverse applications across various fields:

- Chemical Probes : As a sulfonyl fluoride electrophile, CNSF serves as a reactive probe for studying protein interactions and enzyme mechanisms.

- Therapeutic Development : Its ability to inhibit enzymes makes it a candidate for developing drugs targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.